REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH3:6])[O:7][c:8]1[cH:9][n:10][cH:11][cH:12][cH:13]1)=[O:14].[ClH:17].[Li+:15].[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1.[OH-:16].[OH2:24]>>[O:3]=[C:4]([CH:5]([CH3:6])[O:7][c:8]1[cH:9][n:10][cH:11][cH:12][cH:13]1)[OH:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)Oc1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(Oc1cccnc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |